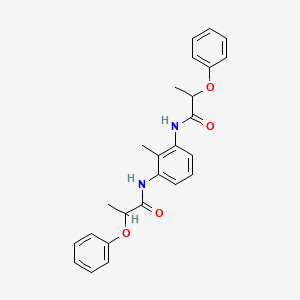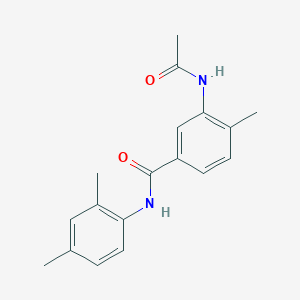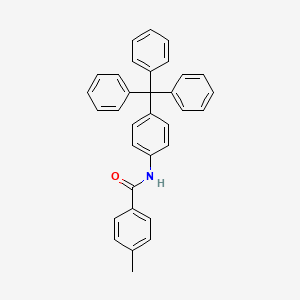
N,N'-(2-methyl-1,3-phenylene)bis(2-phenoxypropanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(2-methyl-1,3-phenylene)bis(2-phenoxypropanamide), commonly known as MPDP, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. MPDP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 502.64 g/mol.
Mécanisme D'action
The mechanism of action of MPDP is not fully understood. However, it is believed that MPDP interacts with metal ions to form stable complexes, which can then be used for various applications such as drug delivery or corrosion inhibition.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of MPDP. However, studies have shown that MPDP is not toxic to human cells and has low cytotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPDP in lab experiments is its ability to form stable complexes with metal ions, which can be used for various applications. However, one limitation is the lack of information on its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on MPDP. Firstly, further studies are needed to fully understand the mechanism of action of MPDP and its potential applications in drug delivery and corrosion inhibition. Additionally, research could be conducted to investigate the potential use of MPDP in other fields such as agriculture or environmental science. Finally, studies could be conducted to investigate the potential side effects of MPDP and its safety for human use.
Méthodes De Synthèse
MPDP can be synthesized through a multi-step process starting from 2-methyl-1,3-phenylenediamine and 2-phenoxypropanoic acid. The first step involves the reaction of 2-methyl-1,3-phenylenediamine with phosgene to form 2-methyl-1,3-phenylenediisocyanate. This intermediate is then reacted with 2-phenoxypropanoic acid to form MPDP.
Applications De Recherche Scientifique
MPDP has been studied for its potential use as a corrosion inhibitor for metals, as well as its antibacterial and antifungal properties. Additionally, MPDP has been investigated for its use in drug delivery systems due to its ability to form stable complexes with metal ions.
Propriétés
IUPAC Name |
N-[2-methyl-3-(2-phenoxypropanoylamino)phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17-22(26-24(28)18(2)30-20-11-6-4-7-12-20)15-10-16-23(17)27-25(29)19(3)31-21-13-8-5-9-14-21/h4-16,18-19H,1-3H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYKUYUCADSQIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=CC=C2)NC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)
![methyl N-[(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinate](/img/structure/B5195131.png)
![N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine](/img/structure/B5195134.png)
![methyl 4-({4-(dimethylamino)-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}oxy)benzoate](/img/structure/B5195141.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195150.png)
![3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)

![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)

![sodium 2-[(4-morpholinylcarbonothioyl)thio]propanoate](/img/structure/B5195194.png)
![2-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B5195204.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5195209.png)
![9-ethyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-sulfonic acid](/img/structure/B5195212.png)
